molecular formula C7H5BFNO2 B1451398 4-Cyano-2-fluorophenylboronic acid CAS No. 1150114-77-4

4-Cyano-2-fluorophenylboronic acid

Cat. No.: B1451398
CAS No.: 1150114-77-4
M. Wt: 164.93 g/mol
InChI Key: HFAUMAIVCYTVQR-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BFNO2. It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with a boronic acid group (-B(OH)2). This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

4-Cyano-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex. The compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the transmetalation step in the coupling reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium center, which allows for the transfer of the organic group from the boron to the palladium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group coordinates with the palladium center, facilitating the transmetalation step, where the organic group is transferred from the boron to the palladium. This interaction is crucial for the formation of carbon-carbon bonds in the reaction. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can influence their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade in the presence of strong oxidizing agents, acids, or bases . Long-term effects on cellular function have not been extensively studied, but boronic acids are known to have prolonged effects on proteasome inhibition, which can lead to sustained changes in cellular processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in the Suzuki-Miyaura coupling reaction. The compound interacts with palladium catalysts and undergoes transmetalation, where the organic group is transferred from the boron to the palladium. This process is essential for the formation of carbon-carbon bonds in organic synthesis . The metabolic flux and metabolite levels related to this compound have not been extensively studied.

Transport and Distribution

The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-fluorophenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-cyano-2-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate (KOAc), in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Solvents like DMF, toluene, or ethanol; temperatures ranging from room temperature to 100°C; inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Cyano-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Cyano-2-fluorophenylboronic acid can be compared with other similar boronic acids:

  • 4-Cyano-3-fluorophenylboronic acid
  • 3-Cyano-5-fluorophenylboronic acid
  • 4-Bromo-2-fluorophenylboronic acid
  • 4-Carboxy-2-fluorophenylboronic acid

Uniqueness

The presence of both a cyano group and a fluorine atom on the phenyl ring makes this compound unique. The cyano group provides electron-withdrawing properties, while the fluorine atom offers unique reactivity and stability. This combination of functional groups enhances its utility in various synthetic applications, particularly in the formation of complex molecules with specific electronic and steric properties .

Properties

IUPAC Name

(4-cyano-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAUMAIVCYTVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660653
Record name (4-Cyano-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-77-4
Record name (4-Cyano-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-fluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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